

2-(Cyclohexyloxy)ethylamine hydrochloride chemical structure

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Compound of Interest

Compound Name: 2-(Cyclohexyloxy)ethylamine
hydrochloride

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An In-depth Technical Guide to **2-(Cyclohexyloxy)ethylamine Hydrochloride**: Structure, Synthesis, Analysis, and Applications

Introduction

2-(Cyclohexyloxy)ethylamine hydrochloride is a primary amine salt featuring a cyclohexyl ether moiety. While not a widely studied compound in its own right, its chemical structure represents a confluence of functionalities commonly employed in medicinal chemistry and organic synthesis. The presence of a lipophilic cyclohexyl group, a flexible ether linkage, and a protonated primary amine makes it a valuable building block for creating more complex molecules with potential therapeutic applications.^{[1][2]} This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and potential utility for researchers and professionals in drug development.

Core Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental characteristics is the foundation for its effective use in a research and development setting.

Chemical Structure and Nomenclature

The molecule consists of a cyclohexane ring linked via an ether oxygen to an ethylamine backbone. As a hydrochloride salt, the amine group is protonated, with a chloride counter-ion.

- IUPAC Name: 2-(cyclohexyloxy)ethan-1-amine hydrochloride[3]
- CAS Number: 1193387-70-0[1][3][4]
- Synonyms: 2-(Cyclohexyloxy)ethanamine hydrochloride, (2-Aminoethoxy)cyclohexane hydrochloride[5]
- SMILES: C1CCC(CC1)OCCN.[H]Cl[3][4]

Physicochemical Data

The following table summarizes the key physicochemical properties of **2-(Cyclohexyloxy)ethylamine hydrochloride**. These parameters are critical for predicting its behavior in various solvents and experimental conditions.

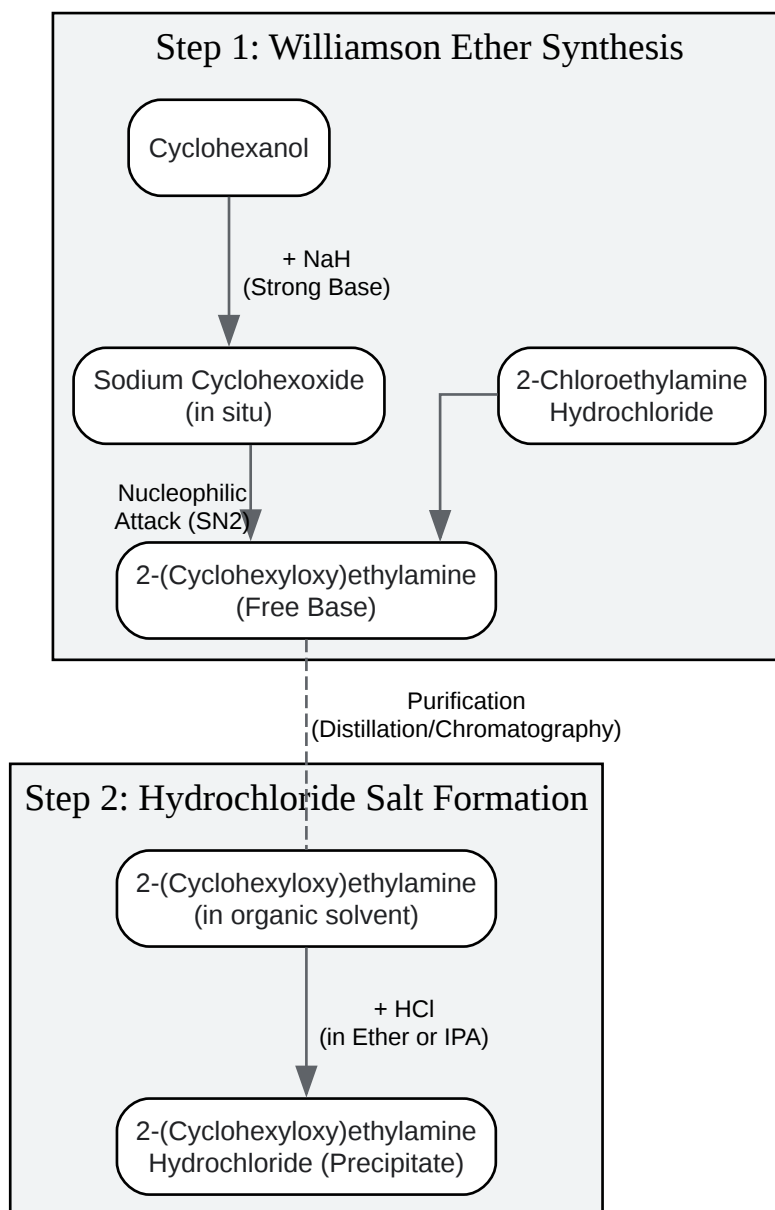
Property	Value	Source
Molecular Formula	C ₈ H ₁₈ ClNO	[1][3]
Molecular Weight	179.69 g/mol	[1][3][4]
Appearance	Typically a white to off-white solid	Inferred from similar amine hydrochlorides[6][7]
Solubility	Soluble in water	Inferred from amine salt properties[6][7][8]
Storage Condition	Room temperature, inert atmosphere	[4]

Synthesis and Manufacturing Strategy

The synthesis of **2-(Cyclohexyloxy)ethylamine hydrochloride** can be approached through established organic chemistry reactions. The most logical pathway involves a Williamson ether synthesis followed by conversion to the hydrochloride salt. This approach offers high yields and utilizes readily available starting materials.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process. The first step is the formation of the ether linkage, and the second is the salt formation. The causality behind this choice is the robustness and high functional group tolerance of the Williamson ether synthesis for this type of transformation.



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Caption: Synthetic workflow for **2-(Cyclohexyloxy)ethylamine hydrochloride**.

Exemplary Experimental Protocol

This protocol describes a self-validating system where the outcome of each step informs the next. The choice of reagents and conditions is designed to maximize yield and purity.

Step 1: Synthesis of 2-(Cyclohexyloxy)ethylamine (Free Base)

- **Reactor Setup:** A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon). The inert atmosphere is critical to prevent the reaction of the strong base with atmospheric moisture.
- **Reagent Addition:** Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of sodium hydride (NaH, 60% dispersion in mineral oil).
- **Alkoxide Formation:** Cyclohexanol, dissolved in anhydrous THF, is added dropwise to the NaH suspension at 0 °C. The reaction is then allowed to warm to room temperature and stirred until hydrogen gas evolution ceases. This signifies the complete formation of the sodium cyclohexoxide intermediate.
- **Nucleophilic Substitution:** A solution of 2-chloroethylamine hydrochloride in a suitable solvent is neutralized with a base (e.g., NaOH) and the resulting free amine is extracted into an organic solvent. This free 2-chloroethylamine solution is then added dropwise to the sodium cyclohexoxide solution. The mixture is heated to reflux for several hours to drive the S_N2 reaction to completion.
- **Work-up and Purification:** After cooling, the reaction is carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to yield the pure free base, 2-(cyclohexyloxy)ethylamine.

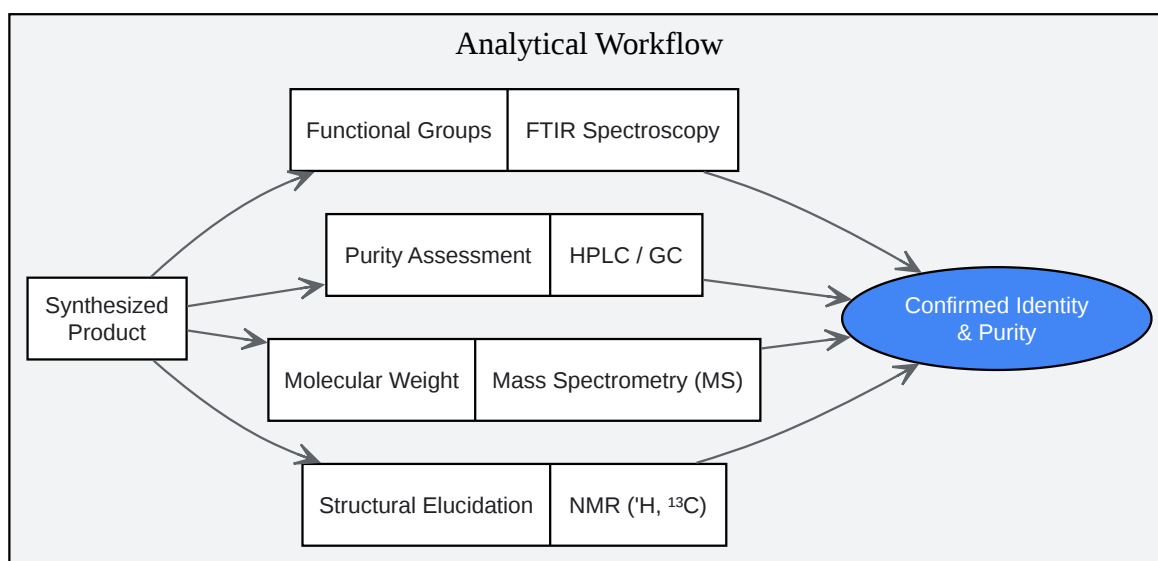
Step 2: Formation of 2-(Cyclohexyloxy)ethylamine Hydrochloride

- **Dissolution:** The purified 2-(cyclohexyloxy)ethylamine is dissolved in a dry, non-polar organic solvent such as diethyl ether or isopropyl alcohol (IPA).

- **Acidification:** A solution of hydrochloric acid in ether (or IPA) is added dropwise with stirring. The hydrochloride salt is typically insoluble in these solvents.
- **Isolation:** The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether to remove any unreacted free base, and dried under vacuum to yield the final product, **2-(cyclohexyloxy)ethylamine hydrochloride**.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity. This combination of methods forms a self-validating system.



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Caption: A multi-technique workflow for analytical validation.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl, ethyl, and amine protons. The integration of these signals will correspond to the number of protons in each environment.
- ^{13}C NMR: The carbon NMR spectrum will confirm the presence of the eight unique carbon atoms in the molecule.

Assignment	Expected ^1H Chemical Shift (ppm)	Expected ^{13}C Chemical Shift (ppm)	Rationale
Cyclohexyl C-H (O-CH)	~3.2 - 3.5	~75 - 80	Deshielded by the adjacent ether oxygen.
Cyclohexyl CH_2	~1.1 - 1.9	~23 - 35	Typical aliphatic range for a cyclohexane ring.
Methylene (O- CH_2)	~3.6 - 3.8	~68 - 72	Deshielded by the ether oxygen.
Methylene (CH_2 -N)	~3.0 - 3.3	~40 - 45	Deshielded by the protonated amine group.
Amine (NH_3^+)	Broad, ~7.5 - 8.5	N/A	Broad signal due to proton exchange and quadrupolar effects.

Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern, confirming the overall composition.

- Molecular Ion: For the free base ($\text{C}_8\text{H}_{17}\text{NO}$), the expected molecular ion peak $[\text{M}]^+$ would be at m/z 143.13.[5]
- Key Fragmentation: A primary fragmentation pathway for alkyl amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in a prominent base peak at m/z 30 ($[\text{CH}_2\text{NH}_2]^+$).[9] Another likely fragmentation is the loss of the ethylamine side chain, leading to a cyclohexoxy cation or related fragments.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. For the hydrochloride salt, the N-H stretching region is particularly informative.

Functional Group	Expected Wavenumber (cm ⁻¹)	Appearance
N-H Stretch (Amine Salt)	2800 - 3200	Strong, very broad band
C-H Stretch (Aliphatic)	2850 - 2960	Strong, sharp
C-O Stretch (Ether)	1070 - 1150	Strong

Chromatographic Methods

Gas Chromatography (GC) Direct analysis of the amine hydrochloride salt by GC is challenging due to its low volatility and thermal lability. To analyze by GC, the amine must be regenerated by treatment with a base, followed by extraction into an organic solvent.[\[10\]](#)[\[11\]](#)

High-Performance Liquid Chromatography (HPLC) HPLC is a more suitable technique for the analysis of amine salts.

- **Mode:** Reversed-phase HPLC is typically used.
- **Column:** A C18 or C8 column is appropriate.
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the mobile phase should be controlled to ensure consistent ionization of the amine.

Applications in Research and Drug Development

2-(Cyclohexyloxy)ethylamine hydrochloride serves as a versatile building block, providing a scaffold that can be elaborated into more complex molecules with potential biological activity.[\[1\]](#)

Role as a Synthetic Intermediate

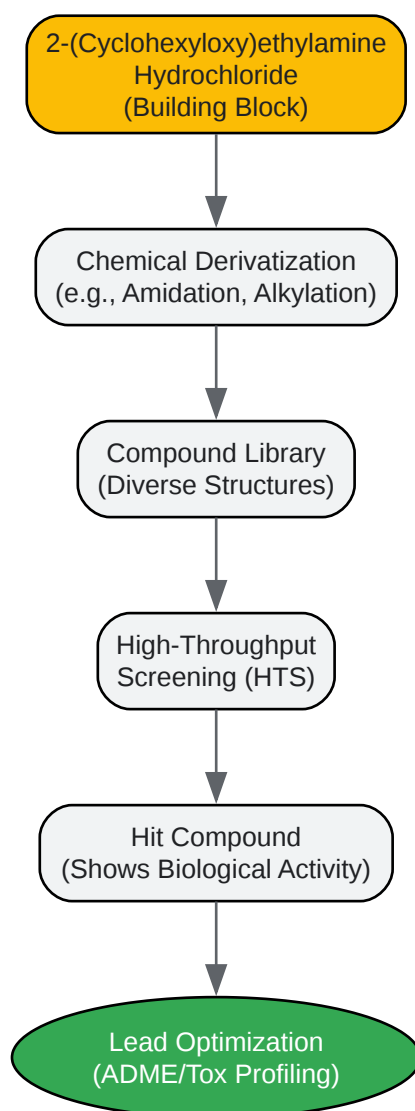
The primary amine functionality is a key reactive handle for a multitude of chemical transformations, including:

- Amide and sulfonamide formation
- Reductive amination to form secondary or tertiary amines
- Participation in "click chemistry" reactions after suitable derivatization[12]

The cyclohexyloxy group modifies the lipophilicity of the molecule, a critical parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Pharmacological Significance

While specific biological activity for this compound is not widely reported, its structural motifs are present in various classes of therapeutic agents. For instance, many centrally acting drugs, including antidepressants and agents for neurological disorders, contain cyclohexyl and ethylamine or related pharmacophores.[2][13] The combination of these groups in a single, simple scaffold makes it an attractive starting point for library synthesis in lead discovery campaigns.



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Caption: Role as a starting material in a drug discovery pipeline.

Safety and Handling

2-(Cyclohexyloxy)ethylamine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many amine hydrochlorides, it may cause irritation to the skin, eyes, and respiratory system.[6][7] Work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

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